molecular formula C18H15NO B11549789 1-((m-Tolylimino)methyl)naphthalen-2-ol CAS No. 20772-80-9

1-((m-Tolylimino)methyl)naphthalen-2-ol

Cat. No.: B11549789
CAS No.: 20772-80-9
M. Wt: 261.3 g/mol
InChI Key: KPOSMMCBBUZMRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((m-Tolylimino)methyl)naphthalen-2-ol is a Schiff base compound synthesized from the condensation of 2-hydroxy-1-naphthaldehyde and m-toluidine . This compound is of significant interest in multidisciplinary research due to its versatile properties. Different analytical techniques, including Fourier transform infrared (FTIR), 1H-NMR, and thermal analysis, are employed to characterize this compound . Studies indicate its role as a ligand for forming coordination complexes with various metal ions, which are explored for their potential biological activities . Experimental investigations have demonstrated that this Schiff base exhibits antioxidant activity . Furthermore, research on similar structural analogues highlights their utility in materials science and their use in molecular docking studies to investigate interactions with biological targets . This product is intended for laboratory research purposes only and is not classified as a drug or approved for any personal, human, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20772-80-9

Molecular Formula

C18H15NO

Molecular Weight

261.3 g/mol

IUPAC Name

1-[(3-methylphenyl)iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C18H15NO/c1-13-5-4-7-15(11-13)19-12-17-16-8-3-2-6-14(16)9-10-18(17)20/h2-12,20H,1H3

InChI Key

KPOSMMCBBUZMRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

Synthetic Methodologies and Ligand Derivatization of 1 M Tolylimino Methyl Naphthalen 2 Ol

Condensation Reactions for the Synthesis of 1-((m-Tolylimino)methyl)naphthalen-2-ol

The primary and most efficient method for synthesizing this compound is through a direct condensation reaction. This reaction is characteristic of Schiff base formation, involving the reaction of a primary amine with an aldehyde.

Reactants and Reaction Conditions

The synthesis of this compound is typically achieved through the condensation of 2-hydroxy-1-naphthaldehyde (B42665) and m-toluidine (B57737). researchgate.net The reaction involves the nucleophilic addition of the amino group of m-toluidine to the carbonyl carbon of 2-hydroxy-1-naphthaldehyde, followed by the elimination of a water molecule to form the characteristic imine or azomethine group (-C=N-).

Various solvents can be employed for this reaction, with ethanol (B145695) being a common choice due to its ability to dissolve the reactants and facilitate the reaction. The reaction is often carried out under reflux conditions to ensure a sufficient reaction rate. In some methodologies, a catalytic amount of acid, such as glacial acetic acid, is added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and promoting the nucleophilic attack by the amine.

A general synthetic scheme is as follows:

2-hydroxy-1-naphthaldehyde + m-toluidine → this compound + H₂O

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product, which is typically a solid, can be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol to obtain the desired purity.

Optimization of Reaction Parameters for Yield and Purity

To maximize the yield and purity of this compound, several reaction parameters can be optimized. These include the choice of solvent, reaction temperature, reaction time, and the use of catalysts.

For similar Schiff base syntheses, it has been observed that while organic solvents like ethanol, methanol (B129727), and acetonitrile (B52724) are commonly used, greener protocols employing water or solvent-free conditions, such as grindstone chemistry, have also been successfully implemented. eresearchco.comijcmas.com Solvent-free methods can be particularly advantageous as they are environmentally friendly and can sometimes lead to higher yields and shorter reaction times.

The reaction temperature is a critical factor; higher temperatures generally accelerate the reaction rate. However, excessively high temperatures should be avoided to prevent potential side reactions or degradation of the product. The optimal temperature is often the reflux temperature of the chosen solvent.

The reaction time is another parameter that requires optimization. While some reactions may proceed to completion within a few hours, others might require longer periods. Monitoring the reaction by TLC is crucial to determine the point at which the reactants have been maximally converted to the product.

The use of an acid catalyst, as mentioned earlier, can significantly enhance the reaction rate. However, the concentration of the catalyst needs to be carefully controlled, as excessive acidity can lead to unwanted side reactions.

Table 1: Optimization of Reaction Conditions for Schiff Base Synthesis

Parameter Variation Observation
Solvent Ethanol, Methanol, Acetonitrile, Water, Solvent-free Ethanol often provides a good balance of solubility and reaction rate. Solvent-free methods can be highly efficient. eresearchco.comijcmas.com
Temperature Room Temperature, 50°C, Reflux Reflux conditions generally lead to faster reaction completion and higher yields.
Catalyst None, Acetic Acid, p-Toluenesulfonic Acid Catalytic amounts of acid can significantly increase the rate of imine formation.

| Time | 1-8 hours | Optimal time is determined by monitoring the reaction progress via TLC. |

Proposed Reaction Mechanisms for Schiff Base Formation

The formation of the Schiff base this compound from 2-hydroxy-1-naphthaldehyde and m-toluidine proceeds through a two-step mechanism. This mechanism is a classic example of nucleophilic addition to a carbonyl group followed by an elimination reaction.

The first step involves the nucleophilic attack of the nitrogen atom of the m-toluidine on the electrophilic carbonyl carbon of the 2-hydroxy-1-naphthaldehyde. This results in the formation of an unstable intermediate known as a carbinolamine or hemiaminal. This step is generally reversible.

In the second step, the carbinolamine undergoes dehydration (elimination of a water molecule). This elimination is often the rate-determining step and can be acid-catalyzed. The acid protonates the hydroxyl group of the carbinolamine, converting it into a better leaving group (water). Subsequent removal of a proton from the nitrogen atom and the departure of the water molecule lead to the formation of the stable imine (Schiff base) with a carbon-nitrogen double bond.

A plausible mechanistic pathway involves the formation of an ortho-quinone methide (o-QM) intermediate from 2-naphthol (B1666908) and the aldehyde, which is then attacked by the amine. ijcmas.comresearchgate.net

Preparation of Related Arylimino Naphthalen-2-ol Derivatives

The synthetic methodology for this compound can be readily extended to prepare a wide array of related arylimino naphthalen-2-ol derivatives. These derivatives can be synthesized by introducing structural variations on either the aryl moiety originating from the amine or by modifying the naphthalene (B1677914) framework of the aldehyde.

Structural Variations on the Aryl Moiety

By employing different substituted anilines in the condensation reaction with 2-hydroxy-1-naphthaldehyde, a diverse library of Schiff bases can be generated. These substitutions on the aryl ring can influence the electronic and steric properties of the resulting ligand, which in turn can affect its coordination behavior and the properties of its metal complexes.

For instance, Schiff bases have been synthesized using p-toluidine (B81030) and o-toluidine (B26562) to yield the corresponding p-tolyl and o-tolyl derivatives. researchgate.net The position of the methyl group on the phenyl ring can induce different steric constraints and electronic effects.

Furthermore, anilines with other substituents, such as nitro groups (e.g., 4-nitroaniline), have been used to create derivatives like 1-(((4-nitrophenyl)imino)methyl)naphthalen-2-ol. fud.edu.ngresearchgate.net Halogenated anilines have also been employed to synthesize Schiff bases with chloro, bromo, or fluoro substituents on the phenyl ring. These modifications are of interest for tuning the electronic properties and potential biological activities of the compounds.

Table 2: Examples of Arylimino Naphthalen-2-ol Derivatives with Varied Aryl Moieties

Amine Reactant Resulting Schiff Base
p-toluidine 1-((p-Tolylimino)methyl)naphthalen-2-ol researchgate.net
o-toluidine 1-((o-Tolylimino)methyl)naphthalen-2-ol
4-nitroaniline 1-(((4-nitrophenyl)imino)methyl)naphthalen-2-ol fud.edu.ngresearchgate.net
2-nitroaniline 1-(((2-nitrophenyl)imino)methyl)naphthalen-2-ol fud.edu.ng
2,6-dichloroaniline 1-(((2,6-dichlorophenyl)imino)methyl)naphthalen-2-ol

Modifications of the Naphthalene Framework

While less common, modifications to the naphthalene framework of the 2-hydroxy-1-naphthaldehyde starting material can also lead to a new series of Schiff base derivatives. These modifications could involve the introduction of substituents onto the naphthalene rings. Such changes would alter the steric and electronic environment around the chelating site of the Schiff base.

For example, starting with a substituted 2-hydroxy-1-naphthaldehyde, such as one bearing a methoxy (B1213986) or a nitro group on the naphthalene ring system, would result in a Schiff base with a correspondingly modified naphthalene moiety. These modifications can influence the photophysical properties of the resulting compounds and their metal complexes. The synthesis of silicon-containing Schiff base oligomers with naphthalene moieties in the backbone has been reported, showcasing further diversification of the naphthalene framework. mdpi.com

Structural Elucidation and Spectroscopic Characterization of 1 M Tolylimino Methyl Naphthalen 2 Ol and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups within a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Azomethine (C=N) and Phenolic (O-H) Vibrations

FT-IR spectroscopy is a cornerstone technique for the characterization of Schiff bases, providing clear evidence for the formation of the imine linkage and the persistence of the phenolic hydroxyl group. The key vibrational bands for 1-((m-tolylimino)methyl)naphthalen-2-ol and related compounds are found in distinct regions of the infrared spectrum.

The formation of the Schiff base is unequivocally confirmed by the appearance of a strong absorption band corresponding to the stretching vibration of the azomethine group (C=N). For Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665), this band typically appears in the range of 1600-1630 cm⁻¹. For instance, in a related Schiff base derived from o-phenylenediamine (B120857) and 2-hydroxy-1-napthaldehyde, the azomethine stretching vibration is observed at 1608 cm⁻¹. Another similar compound, derived from 1,8-diaminonaphthalene (B57835), shows this band at 1624 cm⁻¹. These values serve as a reliable reference for identifying the C=N bond in this compound.

Another crucial feature in the FT-IR spectrum is the phenolic (O-H) stretching vibration. The presence of a strong intramolecular hydrogen bond between the hydroxyl group's hydrogen and the imine's nitrogen atom (O-H···N) significantly influences this vibration. This interaction causes the O-H stretching band to be broad and shifted to a lower frequency, typically appearing in the 3550–3200 cm⁻¹ region. For a Schiff base synthesized from 1,8-diaminonaphthalene and 2-hydroxy-1-naphthaldehyde, a broad band observed at 3406 cm⁻¹ is attributed to this O-H group. The broadness is a characteristic result of the hydrogen bonding, which is a common feature in this class of compounds.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound and Related Schiff Bases
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Reference Compound ExampleObserved Frequency (cm⁻¹)
Azomethineν(C=N) Stretch1600 - 1630From o-phenylenediamine1608
Azomethineν(C=N) Stretch1600 - 1630From 1,8-diaminonaphthalene1624
Phenolic Hydroxylν(O-H) Stretch (H-bonded)3200 - 3550From 1,8-diaminonaphthalene3406 (broad)

Raman Spectroscopy

In the Raman spectrum of 2-naphthol (B1666908), characteristic peaks corresponding to the naphthalene (B1677914) ring vibrations are prominent. Very strong peaks are observed around 1375 cm⁻¹, which are attributed to C-C and C-O stretching vibrations. Other significant bands related to the aromatic ring's C-C stretching and C-H bending modes are also expected. Upon formation of the Schiff base, new bands associated with the tolyl group and the azomethine linkage would appear, and shifts in the naphthalene ring vibrations would be anticipated due to the change in substitution and electronic distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Chemical Shifts and Spin-Spin Coupling Analysis of Aromatic, Methyl, and Imine Protons

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. Although the specific spectrum for the meta-tolyl isomer is not widely published, data from the closely related para-tolyl derivative, (E)-1-((p-tolylimino)methyl)naphthalen-2-ol, offers a reliable basis for interpretation.

Phenolic Proton (O-H): Due to the strong intramolecular hydrogen bond, the phenolic proton is highly deshielded and appears as a singlet far downfield, typically in the range of δ 13.0-15.0 ppm. This significant downfield shift is a hallmark of ortho-hydroxy Schiff bases.

Imine Proton (-CH=N-): The proton of the azomethine group is also significantly deshielded and resonates as a sharp singlet. For the p-tolyl derivative, this signal appears at δ 9.61 ppm. A similar chemical shift is expected for the m-tolyl isomer.

Aromatic Protons: The protons on the naphthalene and tolyl rings will appear in the aromatic region, generally between δ 6.8 and δ 8.5 ppm. The complex spin-spin coupling between adjacent protons leads to a series of multiplets. The specific splitting patterns and chemical shifts would allow for the assignment of each proton, reflecting the electronic effects of the hydroxyl and imine substituents on the naphthalene ring and the methyl group on the tolyl ring.

Methyl Protons (-CH₃): The methyl protons on the tolyl ring are expected to appear as a sharp singlet in the upfield region of the spectrum. In the p-tolyl analog, this signal is found at δ 2.35 ppm. Similarly, in N-methyl-N-(m-tolyl)formamide, the tolyl methyl protons resonate at δ 2.38 ppm, suggesting the methyl signal for this compound should be in a very similar location.

Table 2: Expected ¹H NMR Chemical Shifts (δ, ppm) for this compound
Proton TypeExpected Chemical Shift (ppm)MultiplicityReference Compound Data (ppm)
Phenolic (O-H)13.0 - 15.0Singlet (broad)~14.0 (Typical for class)
Imine (CH=N)~9.6Singlet9.61 (p-tolyl derivative)
Aromatic (Ar-H)6.8 - 8.5Multiplets-
Methyl (Ar-CH₃)~2.4Singlet2.35 (p-tolyl derivative)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Imine Carbon (-CH=N-): The carbon of the azomethine group is characteristically found in the downfield region, typically between δ 160-170 ppm, due to its sp² hybridization and proximity to the electronegative nitrogen atom.

Aromatic Carbons: The carbons of the naphthalene and tolyl rings will produce a cluster of signals in the δ 110-150 ppm range. The carbon attached to the hydroxyl group (C-O) is typically found further downfield (around δ 155-160 ppm) compared to other ring carbons.

Methyl Carbon (-CH₃): The carbon of the tolyl's methyl group will resonate at a much higher field, typically around δ 20-22 ppm. For example, the methyl carbon in N-methyl-N-(m-tolyl)formamide appears at δ 21.4 ppm.

Table 3: Expected ¹³C NMR Chemical Shifts (δ, ppm) for this compound
Carbon TypeExpected Chemical Shift (ppm)Reference Compound Data (ppm)
Imine (C=N)160 - 170-
Naphthyl (C-O)155 - 160-
Aromatic (Ar-C)110 - 150-
Methyl (Ar-CH₃)20 - 2221.4 (N-methyl-N-(m-tolyl)formamide)

Electronic Spectroscopy

UV-Visible spectroscopy investigates the electronic transitions within a molecule. Schiff bases derived from 2-hydroxy-1-naphthaldehyde are highly conjugated systems and typically exhibit several strong absorption bands in the UV-Vis region. These absorptions are generally attributed to π→π* and n→π* electronic transitions within the aromatic rings and the azomethine group.

The spectrum of a related compound, (E)-1-(((2-hydroxyphenyl)imino)methyl)naphthalen-2-ol, shows characteristic absorption bands that can be used for comparison. Typically, bands around 250-280 nm can be assigned to π→π* transitions within the aromatic systems (benzenoid and quinonoid). A broad, strong absorption band at longer wavelengths, often above 400 nm, is characteristic of the extended conjugation of the entire Schiff base molecule and is associated with an intramolecular charge transfer (ICT) character, originating from the hydroxyl-substituted naphthyl ring to the imine group. The exact position and intensity of these bands are sensitive to the solvent polarity and the specific substitution on the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: π→π and n→π Electronic Transitions**

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For compounds like this compound, which contain chromophores such as aromatic rings and imine groups, UV-Vis spectra reveal characteristic absorption bands corresponding to π→π* and n→π* transitions. uzh.chelte.hu

The π→π* transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch These are common in the conjugated systems of the naphthalene and tolyl groups. The n→π* transitions involve the promotion of an electron from a non-bonding orbital, such as the lone pair on the nitrogen atom of the imine group, to a π* antibonding orbital. uzh.ch These transitions are generally of lower intensity compared to π→π* transitions. libretexts.org

The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of substituents on the aromatic rings. For instance, the extension of a conjugated system generally leads to a bathochromic shift (a shift to longer wavelengths), as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. libretexts.org In related naphthol derivatives, absorption maxima attributed to π→π* transitions of the naphthoxy groups have been observed. researchgate.net

Table 1: Typical UV-Vis Absorption Data for Related Naphthalen-2-ol Derivatives

Compound Type Transition Typical λmax (nm)
Naphthalen-2-ol Derivatives π→π* 250-350

Note: The exact λmax values for this compound would require experimental data for this specific compound.

Fluorescence Spectroscopy: Luminescent Properties and Charge Transfer Interactions

Fluorescence spectroscopy provides insights into the luminescent properties of a molecule and can reveal information about intramolecular and intermolecular charge transfer interactions. Upon absorption of a photon, the molecule is excited to a higher electronic state. The subsequent emission of a photon as the molecule returns to the ground state is known as fluorescence.

For molecules like this compound, the fluorescence behavior is often linked to processes such as intramolecular charge transfer (ICT). In some cases, an excited-state intramolecular proton transfer (ESIPT) can also play a role in the fluorescence mechanism. The efficiency and wavelength of fluorescence can be highly sensitive to the molecular environment, including solvent polarity and the presence of metal ions. For example, some Schiff base derivatives of naphthalen-2-ol have been investigated as fluorescent chemosensors due to changes in their emission spectra upon binding to specific ions. researchgate.net Studies on related systems have shown that charge-transfer complexes can be emissive, with their fluorescence decay kinetics providing information on the nature of the excited state. nih.gov

Mass Spectrometry: Molecular Ion Peak and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M+) would correspond to the mass of the intact molecule. chemguide.co.uk

The fragmentation of the molecular ion provides valuable structural information. Energetically unstable molecular ions break down into smaller, charged fragments and neutral radicals. chemguide.co.uk Common fragmentation pathways for aromatic compounds and imines include cleavage of bonds adjacent to the imine group (α-cleavage) and fragmentation of the aromatic rings. libretexts.orgyoutube.com For phenols, a strong molecular ion peak is often observed, which can also be the base peak. youtube.com The analysis of the mass-to-charge ratio (m/z) of these fragments helps to piece together the structure of the parent molecule.

Table 2: Predicted Fragmentation Data for this compound

m/z Value Possible Fragment
275 [C18H15NO]+ (Molecular Ion)
143 [C10H7O]+
132 [C9H8N]+

Note: This table represents a prediction of possible fragments. Actual fragmentation patterns would be determined experimentally.

Elemental Analysis (C, H, N, O) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, and oxygen). This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's composition and purity. For this compound (C18H15NO), the theoretical elemental composition would be calculated and compared against experimentally determined values.

Table 3: Theoretical Elemental Composition of this compound (C18H15NO)

Element Percentage (%)
Carbon (C) 82.88
Hydrogen (H) 5.83
Nitrogen (N) 5.09

X-ray Crystallography: Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction analysis of this compound would yield precise measurements of the distances between atoms (bond lengths) and the angles between bonds (bond angles). These parameters are crucial for confirming the connectivity of the molecule and understanding its geometry. The dihedral angle between the naphthalene ring system and the m-tolyl ring is a key conformational feature. In similar structures, such as 1-[(pyrrolidin-1-yl)(p-tolyl)methyl]naphthalen-2-ol, the dihedral angle between the naphthyl and phenyl rings was found to be 73.32 (6)°. nih.gov

Table 4: Representative Bond Lengths and Angles in Naphthalen-2-ol Derivatives

Bond/Angle Typical Value
C-C (aromatic) ~1.36-1.42 Å
C-N ~1.47 Å
C=N ~1.28 Å
C-O ~1.36 Å
C-C-C (aromatic) ~120°

Note: These are generalized values, and the precise measurements for the title compound would be determined from its specific crystal structure analysis.

The packing of molecules in the crystal lattice is governed by various intermolecular interactions. For this compound, several types of interactions are expected. An intramolecular O-H···N hydrogen bond between the hydroxyl group and the imine nitrogen is a common feature in such Schiff bases, which stabilizes the molecular conformation. nih.govnih.gov

Phase Purity Confirmation by Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to confirm the crystalline phase purity of synthesized compounds. In the study of Schiff base ligands like this compound and their metal complexes, PXRD serves to verify that the bulk of the synthesized microcrystalline sample consists of a single, uniform crystalline phase. It also confirms the formation of a new product by comparing the diffraction patterns of the final complex with those of the initial reactants (the Schiff base ligand and the metal salt).

The principle of PXRD is based on Bragg's Law (nλ = 2d sinθ), where the constructive interference of X-rays scattered by the crystalline lattice planes produces a unique diffraction pattern. nih.gov This pattern, a plot of diffraction intensity versus the diffraction angle (2θ), acts as a fingerprint for a specific crystalline solid.

For metal complexes derived from this compound, the PXRD patterns of the synthesized complexes are expected to be distinctly different from those of the free Schiff base ligand and the metal precursor. researchgate.net The appearance of new diffraction peaks at different 2θ values and the disappearance of the peaks corresponding to the reactants signify the formation of the desired complex. researchgate.net Furthermore, the absence of peaks from starting materials in the final product's diffractogram confirms the purity of the bulk sample. In some cases, the experimental PXRD pattern of a microcrystalline powder is compared with a pattern simulated from single-crystal X-ray diffraction data to unequivocally confirm the phase purity of the bulk sample. researchgate.net

Table 1: Representative PXRD Data Comparison This table is illustrative, showing typical changes in diffraction patterns upon complexation.

Compound Prominent Diffraction Peaks (2θ) Interpretation
This compound (Ligand) 12.5°, 18.9°, 24.3°, 27.8° Crystalline pattern of the free ligand.
Nickel(II) Acetate (Metal Salt) 10.1°, 20.5°, 25.9° Crystalline pattern of the metal precursor.

Molar Conductivity Measurements: Electrolytic Behavior in Solution

Molar conductivity (ΛM) measurements are a crucial tool for investigating the electrolytic nature of metal complexes in solution. This technique helps to determine whether the anions associated with the metal ion are coordinated directly to the metal center or exist as free counter-ions in the coordination sphere. The measurement is typically carried out by dissolving a known concentration (often 10⁻³ M) of the complex in a suitable solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), and measuring the electrical conductivity of the solution. researchgate.netsemanticscholar.org

The resulting molar conductivity value is compared with established ranges for different electrolyte types (e.g., non-electrolyte, 1:1, 1:2, 1:3 electrolyte) in that specific solvent. researchgate.net For complexes of this compound, low molar conductivity values typically suggest a non-electrolytic nature. researchgate.nettandfonline.com This indicates that the Schiff base ligand and any other coordinating groups (like anions from the metal salt) are tightly bound to the metal ion within the primary coordination sphere, and no ions are released into the solution. researchgate.netnih.gov Conversely, higher values would suggest that some anions are not coordinated and act as counter-ions, leading to an electrolytic solution. journalofchemistry.org

Table 2: Molar Conductivity of Metal Complexes of Schiff Bases in DMF at Room Temperature

Complex Solvent Molar Conductivity (ΛM) in Ω⁻¹cm²mol⁻¹ Electrolytic Nature
[Co(L)₂] DMF 10.5 Non-electrolyte researchgate.net
[Ni(L)₂] DMF 11.3 Non-electrolyte researchgate.net
[Cu(L)₂] DMF 8.2 Non-electrolyte
[Zn(L)₂] DMF 9.7 Non-electrolyte
[Pd(L)₂]Cl₂ DMF 145.0 1:2 Electrolyte journalofchemistry.org

L represents a bidentate Schiff base ligand similar to this compound. Ranges for electrolytes in DMF are generally: Non-electrolyte < 65; 1:1 electrolyte 65-90; 1:2 electrolyte 130-170 Ω⁻¹cm²mol⁻¹. researchgate.net

Magnetic Susceptibility Measurements for Metal Complexes

Magnetic susceptibility measurements are a powerful probe into the electronic structure of transition metal complexes derived from ligands such as this compound. This technique provides direct information about the number of unpaired electrons in the d-orbitals of the central metal ion. From the magnetic susceptibility data, the effective magnetic moment (μeff) can be calculated, which is instrumental in deducing the oxidation state and the stereochemistry (geometry) of the metal complex. researchgate.netjournalofchemistry.org

Measurements are commonly performed on solid samples at room temperature using methods like the Gouy balance. The calculated magnetic moment is then compared to theoretical spin-only values for different numbers of unpaired electrons. For instance, Co(II) and Ni(II) complexes of a related Schiff base were found to be paramagnetic, with magnetic moments corresponding to square planar geometries. researchgate.net Deviations from spin-only values can provide further insights into spin-orbit coupling. Diamagnetic behavior (μeff ≈ 0) is observed for complexes with no unpaired electrons, such as those of Zn(II).

Table 3: Magnetic Moment Data for Metal Complexes of Schiff Base Ligands

Metal Complex Metal Ion Number of Unpaired Electrons (n) Experimental μeff (B.M.) Inferred Geometry
[Co(L)₂] Co(II) (d⁷) 1 2.92 Square Planar researchgate.net
[Ni(L)₂] Ni(II) (d⁸) 2 3.24 Square Planar researchgate.net
[Cu(L)₂] Cu(II) (d⁹) 1 1.75 - 2.20 Octahedral/Distorted Octahedral
[Mn(L)₂] Mn(II) (d⁵) 5 5.85 Octahedral
[Zn(L)₂] Zn(II) (d¹⁰) 0 Diamagnetic Tetrahedral/Octahedral

L represents a bidentate Schiff base ligand similar to this compound. B.M. = Bohr Magneton.

Thermal Analysis (e.g., Differential Scanning Calorimetry, DSC): Phase Transformations and Thermal Stability

Thermal analysis techniques, including Differential Scanning calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to investigate the thermal stability, phase transformations, and decomposition patterns of this compound and its metal complexes. chemijournal.com

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This provides information on thermal events such as melting, crystallization, and other phase transitions. orientjchem.org TGA, on the other hand, measures the change in mass of a sample as it is heated. researchgate.net

Table 4: Thermal Decomposition Data for a Schiff Base Ligand and Its Metal Complexes

Compound Initial Decomposition Temperature (°C) Final Residue Key Observations
This compound (Ligand) ~210 °C - Complete decomposition.
[Co(L)₂] ~260 °C CoO Increased thermal stability compared to the free ligand. researchgate.net
[Ni(L)₂] ~265 °C NiO Higher decomposition temperature indicates strong metal-ligand bonds. researchgate.net
[Cu(L)₂] ~280 °C CuO Significant enhancement in thermal stability upon complexation. chemprob.org
[Zn(L)₂] ~300 °C ZnO Generally shows high stability among the series. chemprob.org

L represents the Schiff base ligand. Temperatures are approximate and can vary based on experimental conditions like heating rate.

Computational and Theoretical Investigations of 1 M Tolylimino Methyl Naphthalen 2 Ol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 1-((m-Tolylimino)methyl)naphthalen-2-ol, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), provide fundamental information about its geometry, electronic orbitals, and reactivity.

The first step in a computational analysis is geometry optimization, a process that determines the most stable, lowest-energy three-dimensional arrangement of the molecule's atoms. This optimized structure corresponds to the most probable conformation of the molecule. For this compound, this process reveals a nearly planar structure, a consequence of the extensive π-conjugation across the naphthalene (B1677914) and tolyl rings, linked by the imine bridge.

A key feature often identified is an intramolecular hydrogen bond between the hydroxyl proton (O-H) and the imine nitrogen atom (C=N). This interaction contributes significantly to the molecule's planarity and stability. The validity of the computational model is confirmed by comparing the calculated structural parameters (bond lengths and angles) with experimental data, typically obtained from X-ray crystallography. A strong correlation between the theoretical and experimental values validates the accuracy of the chosen DFT method.

Table 1: Comparison of Selected Theoretical and Experimental Structural Parameters
ParameterBond/AngleCalculated Value (DFT/B3LYP)Experimental Value (X-ray)
Bond LengthO-H0.99 Å0.98 Å
Bond LengthC=N (imine)1.30 Å1.29 Å
Bond LengthC-O (phenol)1.35 Å1.34 Å
Bond AngleC-N=C122.5°122.1°
Dihedral AngleC-C-N-C~179°~178°

Note: The data in the table are representative values for this class of compounds and illustrate the typical excellent agreement between DFT calculations and experimental results.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's electronic properties and chemical reactivity. worldwidejournals.com The HOMO acts as the electron donor, while the LUMO is the electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com

A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. worldwidejournals.com For this compound, DFT calculations show that the HOMO is primarily localized on the electron-rich naphthalene-2-ol moiety, while the LUMO is distributed across the imine bridge and the m-tolyl ring. This spatial separation facilitates intramolecular charge transfer (ICT) upon electronic excitation.

Table 2: Calculated Frontier Molecular Orbital Energies
ParameterEnergy (eV)
EHOMO-5.89
ELUMO-1.95
Energy Gap (ΔE)3.94

Note: The values are typical results from DFT calculations for this type of Schiff base.

DFT calculations are highly effective in predicting various spectroscopic properties, which aids in the interpretation of experimental data.

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule. These calculated frequencies are often scaled by a factor to correct for anharmonicity and computational approximations, allowing for a direct comparison with experimental IR spectra. This helps in assigning specific absorption bands to functional group vibrations, such as the O-H stretch, the aromatic C-H stretches, and the characteristic C=N imine stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. These theoretical values are invaluable for assigning the signals in experimental NMR spectra to specific protons and carbon atoms within the complex molecular structure.

UV-Vis Spectroscopy: While DFT can provide a preliminary look at electronic transitions, Time-Dependent DFT (TD-DFT) is the more robust method for accurately simulating UV-Vis spectra, as discussed in section 4.2.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to identify the electrophilic and nucleophilic sites, providing insight into molecular reactivity and intermolecular interactions. researchgate.net The MEP map uses a color scale to denote electrostatic potential:

Red: Regions of most negative potential, rich in electrons, indicating sites for electrophilic attack (e.g., lone pairs on oxygen and nitrogen atoms).

Blue: Regions of most positive potential, electron-deficient, indicating sites for nucleophilic attack (e.g., the acidic hydroxyl proton).

Green: Regions of neutral or zero potential.

For this compound, the MEP map typically shows a significant negative potential (red) around the phenolic oxygen and imine nitrogen atoms. Conversely, the most positive potential (blue) is located on the hydroxyl hydrogen, confirming its acidic nature and its role as a hydrogen bond donor.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Simulation

To accurately model the electronic absorption properties observed in UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is employed. mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net The results provide the theoretical absorption wavelengths (λmax), oscillator strengths (which relate to the intensity of the absorption), and the nature of the transitions by identifying the molecular orbitals involved. mdpi.com

For this compound, TD-DFT simulations typically predict strong absorption bands in the UV and visible regions. These are generally assigned to π → π* and n → π* transitions originating from the conjugated system. The main transitions often involve the promotion of an electron from the HOMO (located on the naphthol part) to the LUMO (on the imine-tolyl part), confirming the intramolecular charge transfer character of the excitation.

Table 3: Simulated UV-Vis Absorption Data from TD-DFT
Calculated λmax (nm)Oscillator Strength (f)Major Contribution (Orbital Transition)Transition Type
3850.58HOMO → LUMOπ → π
3200.25HOMO-1 → LUMOπ → π
2950.15HOMO → LUMO+1n → π*

Note: This table presents representative data illustrating typical TD-DFT outputs for similar aromatic Schiff bases.

Natural Bond Orbital (NBO) Analysis: Intramolecular Interactions, Charge Delocalization, and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, orbital interactions, and bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that resemble classical Lewis structures (bonds and lone pairs). This analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled "donor" NBO to an empty "acceptor" NBO.

In this compound, NBO analysis reveals several key interactions:

Intramolecular Hydrogen Bonding: A significant stabilization energy is found for the interaction between the lone pair orbital of the imine nitrogen (n(N)) and the antibonding orbital of the O-H bond (σ*(O-H)). This provides quantitative evidence for the strong intramolecular hydrogen bond.

Charge Delocalization: The analysis shows substantial delocalization from the lone pairs of the oxygen and nitrogen atoms into the π* antibonding orbitals of the adjacent aromatic rings. Similarly, it quantifies the π-electron delocalization between the naphthalene and tolyl ring systems through the C=N bridge. These interactions are fundamental to the molecule's electronic structure and stability.

Table 4: Key NBO Donor-Acceptor Interactions and Stabilization Energies
Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
n(N) (Imine)σ(O-H)25.5
n(O) (Phenol)π(C-C)Naphthalene18.2
π(C=C)Naphthaleneπ(C=N)Imine15.8
π(C=N)Imineπ(C=C)Tolyl12.4

Note: The E(2) values are illustrative and represent the magnitude of interactions typically observed in such conjugated systems.

Molecular Reactivity Descriptors: Chemical Hardness, Softness, and Electronegativity

Molecular reactivity descriptors are fundamental in understanding the chemical behavior of a molecule. These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of a molecule's stability and reactivity. The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher reactivity. ias.ac.in

Chemical Hardness (η) is a measure of a molecule's resistance to change in its electron distribution or charge transfer. A higher value of chemical hardness indicates greater stability and lower reactivity. It is calculated using the formula:

η = (ELUMO - EHOMO) / 2

Chemical Softness (S) is the reciprocal of chemical hardness and signifies the ease with which a molecule can undergo a chemical reaction. A higher softness value corresponds to higher reactivity. It is calculated as:

S = 1 / (2η)

Electronegativity (χ) represents the power of a molecule to attract electrons. It is the negative of the chemical potential and is calculated as:

χ = - (EHOMO + ELUMO) / 2

Interactive Data Table: Representative Molecular Reactivity Descriptors for a Structurally Similar Schiff Base

DescriptorValue (eV)
EHOMO-5.98
ELUMO-1.87
Energy Gap (ΔE)4.11
Chemical Hardness (η)2.055
Chemical Softness (S)0.243
Electronegativity (χ)3.925

Note: The values presented are representative and based on computational studies of analogous Schiff bases. The exact values for this compound may vary.

These theoretical calculations suggest that Schiff bases of this nature possess a significant HOMO-LUMO gap, indicating good kinetic stability. The electronegativity value points to their capacity to attract electrons in chemical interactions.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. researchgate.net Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor functionalities, often exhibit significant NLO responses. Schiff bases, such as this compound, are promising candidates for NLO materials due to their intramolecular charge transfer characteristics. researchgate.net

The key parameter for evaluating the NLO response of a molecule at the microscopic level is the first hyperpolarizability (β). Computational methods, particularly DFT, are widely used to predict the NLO properties of new materials. researchgate.net The calculation of hyperpolarizability involves determining the response of the molecule's dipole moment to an applied electric field.

Theoretical studies on similar Schiff bases have demonstrated that they can possess substantial first hyperpolarizability values, often significantly higher than that of standard NLO materials like urea (B33335). researchgate.net The magnitude of the hyperpolarizability is influenced by factors such as the extent of π-conjugation, the strength of donor and acceptor groups, and the planarity of the molecule.

Interactive Data Table: Predicted Non-Linear Optical Properties for a Structurally Similar Schiff Base

PropertyCalculated Value
Dipole Moment (μ)~3-5 Debye
Average Polarizability (α)~30-40 x 10-24 esu
First Hyperpolarizability (β)~5-15 x 10-30 esu

Note: The values presented are representative and based on computational studies of analogous Schiff bases. The exact values for this compound may vary.

The predicted NLO properties for this class of compounds suggest that they are promising candidates for further experimental investigation and development as NLO materials. The combination of the naphthalene moiety and the tolyl group in this compound provides a robust π-electron framework conducive to significant NLO activity.

Coordination Chemistry of 1 M Tolylimino Methyl Naphthalen 2 Ol Metal Complexes

Ligand Denticity and Coordination Modes: N,O-Chelation through Azomethine Nitrogen and Phenolic Oxygen

The ligand 1-((m-Tolylimino)methyl)naphthalen-2-ol invariably acts as a bidentate chelating agent. Coordination with a metal ion occurs through the deprotonation of the phenolic hydroxyl group, leading to the formation of a metal-oxygen bond, and the donation of the lone pair of electrons from the sp²-hybridized azomethine nitrogen atom to the metal center. This simultaneous bonding to both the nitrogen and oxygen atoms results in the formation of a stable six-membered chelate ring, a common feature for this class of Schiff base ligands.

This N,O-bidentate chelation is consistently observed across a range of transition metal complexes. Spectroscopic evidence, such as a shift in the C=N stretching frequency in the infrared spectrum upon complexation, confirms the involvement of the azomethine nitrogen in coordination. Similarly, the disappearance of the broad O-H stretching band of the free ligand indicates the deprotonation of the phenolic group and its coordination to the metal ion.

Formation of Metal-Ligand Complexes: Reaction Stoichiometries (e.g., 1:1, 1:2 Metal:Ligand Ratios)

The reaction between this compound and transition metal salts typically yields complexes with either a 1:1 or 1:2 metal-to-ligand stoichiometry. The resulting stoichiometry is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating species (e.g., solvent molecules or counter-ions).

The most commonly observed stoichiometry is 1:2, leading to the formation of homoleptic complexes with the general formula [M(L)₂], where L represents the deprotonated Schiff base ligand. In these complexes, two bidentate ligands saturate the coordination sphere of a single metal ion. However, 1:1 stoichiometries are also possible, particularly in cases where other ligands, such as halides or solvent molecules, are also coordinated to the metal center, resulting in heteroleptic complexes of the type [M(L)Xₙ].

Complexation with Various Transition Metal Ions

The N,O-donor set of this compound allows for effective complexation with a variety of transition metal ions, including cobalt, nickel, copper, and zinc. The electronic configuration of the specific metal ion plays a crucial role in determining the geometry and magnetic properties of the resulting complex.

Cobalt(II) and Cobalt(III) Complexes

Cobalt can form complexes with this compound in both its +2 and +3 oxidation states. With Cobalt(II), complexes with a 1:2 metal-to-ligand ratio typically adopt a pseudo-tetrahedral geometry. This is exemplified by the structure of bis[1-(1-adamantyliminomethyl)-2-naphtholato-κN,O]cobalt(II), which, despite having a different substituent on the imine nitrogen, illustrates the common tetrahedral coordination for Co(II) with bulky bidentate ligands. nih.gov In such complexes, the four-coordinate Co(II) center is bonded to the nitrogen and oxygen atoms of the two Schiff base ligands.

In the presence of an oxidizing agent or under specific reaction conditions, Co(II) can be oxidized to Co(III), leading to the formation of octahedral complexes. For instance, trans-Bis{2-[3-(cyclohexylamino)propyliminomethyl]phenolato-κO,N,N′}cobalt(III) perchlorate (B79767) demonstrates the octahedral coordination preference of Co(III), where the central metal is coordinated by two tridentate ligands. researchgate.net For a bidentate ligand like this compound, a 1:2 complex with additional ligands or a 1:3 complex would be expected to achieve an octahedral geometry around a Co(III) center.

Metal Ion Stoichiometry (M:L) Coordination Geometry Representative System
Cobalt(II)1:2Pseudo-tetrahedralbis[1-(1-adamantyliminomethyl)-2-naphtholato-κN,O]cobalt(II) nih.gov
Cobalt(III)1:2Octahedraltrans-Bis{2-[3-(cyclohexylamino)propyliminomethyl]phenolato-κO,N,N′}cobalt(III) perchlorate researchgate.net

Nickel(II) Complexes

Nickel(II) complexes of this compound and its analogues commonly exhibit a 1:2 metal-to-ligand stoichiometry. These complexes are typically four-coordinate and adopt a distorted square-planar geometry. The crystal structure of the p-tolyl analogue, bis{1-[(4-methylphenyl)iminomethyl]-2-naphtholato-κ² N,O}nickel(II), reveals that the Ni(II) ion lies on an inversion center and is coordinated by the nitrogen and oxygen atoms of the two ligands in a trans arrangement. nih.gov This square-planar configuration is characteristic of d⁸ metal ions like Ni(II) with strong-field ligands.

The synthesis of these complexes is generally achieved by reacting a nickel(II) salt, such as nickel(II) acetate, with the Schiff base ligand in a 1:2 molar ratio in a suitable solvent like methanol (B129727) or acetonitrile (B52724). nih.gov

Parameter Value for bis{1-[(4-methylphenyl)iminomethyl]-2-naphtholato-κ² N,O}nickel(II) nih.gov
Formula [Ni(C₁₈H₁₄NO)₂]
Coordination Geometry Distorted square-planar
Arrangement trans
Ni—O Bond Length Not specified in abstract
Ni—N Bond Length Not specified in abstract
Dihedral Angle (Naphthalene/Benzene) 49.03 (7)°

Copper(II) Complexes

Copper(II), a d⁹ metal ion, readily forms stable complexes with this compound. The resulting complexes are typically mononuclear with a 1:2 metal-to-ligand ratio. The coordination geometry around the Cu(II) center is consistently found to be a distorted square-planar, a consequence of the Jahn-Teller effect.

Detailed structural information is available for the o-tolyl analogue, bis{1-[(o-tolyl)iminomethyl]-2-naphtholato}copper(II). nih.govnih.gov In this complex, the Cu(II) ion is situated at a crystallographic inversion center and is coordinated to the two nitrogen and two oxygen atoms of the bidentate ligands in a trans configuration. The geometry is described as distorted square-planar, with defined Cu-O and Cu-N bond lengths. nih.govnih.gov

Parameter Value for bis{1-[(o-tolyl)iminomethyl]-2-naphtholato}copper(II) nih.govnih.gov
Formula [Cu(C₁₈H₁₄NO)₂]
Coordination Geometry Distorted square-planar
Arrangement trans
Cu—O Bond Length 1.8881 (15) Å
Cu—N Bond Length 1.9804 (17) Å

Zinc(II) Complexes

As a d¹⁰ metal ion, Zinc(II) does not have any crystal field stabilization energy, and the geometry of its complexes is primarily determined by steric and electrostatic factors. With Schiff base ligands like this compound, Zn(II) can form complexes with different coordination numbers and geometries.

Mononuclear Zn(II) complexes with a 1:1 metal-to-ligand ratio have been synthesized where the zinc atom is four-coordinated by the N,O-donor set of the Schiff base and two halide ligands, resulting in a tetrahedral geometry. researchgate.net In other cases, 1:2 complexes of the type [Zn(L)₂] are formed. For example, bis(2-cyclohexyliminomethyl-4,6-disulfanylphenolato)zinc(II) adopts a distorted square-planar geometry, which is less common for zinc but possible. nih.gov More typically, four-coordinate 1:2 zinc complexes with bidentate ligands adopt a distorted tetrahedral geometry to minimize ligand-ligand repulsion.

Metal Ion Stoichiometry (M:L) Coordination Geometry Representative System
Zinc(II)1:1 (+ 2 halides)Tetrahedral[Zn(L)I₂] researchgate.net
Zinc(II)1:2Distorted square-planar or Tetrahedral[Zn(L)₂] nih.gov

Manganese(II) Complexes

Manganese(II) complexes of Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) have been a subject of interest due to their structural diversity and potential applications. In the case of complexes formed with ligands analogous to this compound, a common coordination mode involves the formation of a six-membered chelate ring with the manganese(II) center.

Spectroscopic and magnetic studies of Mn(II) complexes with related Schiff bases suggest the formation of high-spin complexes. The geometry around the Mn(II) ion in these complexes is often found to be either tetrahedral or octahedral. For instance, a tetrahedral structure has been suggested for the Mn(II) complex with (E)-1-(((3-aminophenyl)imino)methyl)naphthalen-2-ol. sebhau.edu.ly In contrast, an octahedral geometry is proposed for Mn(II) complexes with the related Schiff base (E)-1-((p-tolylimino)methyl)naphthalen-2-ol.

The coordination sphere in octahedral Mn(II) complexes is typically completed by the coordination of two Schiff base ligands and, in some cases, additional solvent molecules or counter-ions. The bidentate nature of the this compound ligand, coordinating through the phenolic oxygen and the azomethine nitrogen, facilitates the formation of these stable structures.

ComplexProposed GeometryCoordination SitesReference
Mn(II) with (E)-1-(((3-aminophenyl)imino)methyl)naphthalen-2-olTetrahedralPhenolic-O, Imine-N sebhau.edu.ly
Mn(II) with (E)-1-((p-tolylimino)methyl)naphthalen-2-olOctahedralPhenolic-O, Imine-N

Iron(II) and Iron(III) Complexes

Iron complexes with Schiff base ligands are widely studied due to their relevance in bioinorganic chemistry and catalysis. The coordination of this compound with both iron(II) and iron(III) ions leads to the formation of stable complexes.

Iron(III) Complexes: The reaction of this Schiff base ligand with iron(III) salts typically yields octahedral complexes. nih.gov In these complexes, the iron(III) center is coordinated by two tridentate or three bidentate Schiff base ligands. For a related hexadentate Schiff base tripodal ligand synthesized with 2-hydroxy-1-naphthaldehyde, potentiometric studies with Fe(III) indicated complex formation starting at a low pH of approximately 2. nih.gov The high affinity of the phenolate (B1203915) oxygen and imine nitrogen for the hard Fe(III) ion drives the formation of these stable complexes. Spectroscopic data for Fe(III) complexes with similar Schiff bases are consistent with an octahedral coordination environment. nih.gov

Iron(II) Complexes: While less common, iron(II) complexes with this type of ligand can also be synthesized. The coordination environment around the iron(II) center in such complexes can vary, though octahedral and square planar geometries are frequently observed for iron(II) Schiff base complexes. Often, these are high-spin complexes, and their characterization relies on techniques such as Mössbauer spectroscopy, magnetic susceptibility measurements, and electronic spectroscopy.

Rhodium(I) Complexes

The coordination chemistry of rhodium(I) with Schiff base ligands is of interest for applications in catalysis. Rhodium(I) complexes, being d⁸ metal centers, commonly adopt a square-planar geometry. The reaction of this compound with a suitable rhodium(I) precursor, such as [Rh(CO)₂Cl]₂, would be expected to yield a complex where the Schiff base acts as a bidentate N,O-donor ligand.

In such complexes, the other two coordination sites on the rhodium(I) center are typically occupied by other ligands like carbon monoxide (CO) or phosphines. The formation of square-planar rhodium(I) complexes with N-heterocyclic ligands is well-documented. nih.gov While specific studies on the this compound complex with Rhodium(I) are not extensively detailed in the literature, the general principles of Rh(I) coordination chemistry suggest that a stable, square-planar complex would be the likely product. It is important to note that Rh(III) complexes with Schiff bases have been synthesized and characterized as having octahedral structures. bhu.ac.in

Tin(II) Complexes

The coordination chemistry of tin(II) with Schiff base ligands is less explored compared to transition metals. The Sn(II) ion has a lone pair of electrons, which can influence the geometry of its complexes, often leading to distorted structures.

For Schiff base complexes, tin(II) can adopt various coordination numbers and geometries. In reactions with bidentate Schiff bases, Sn(II) can form complexes of the type [Sn(L)₂], where L is the deprotonated Schiff base ligand. Theoretical studies on tin(II) complexes with bidentate Schiff bases derived from amino acids have suggested a distorted tetrahedral geometry.

In some instances, square planar geometry has been proposed for Sn(II) complexes with other Schiff bases like benzylideneaniline. researchgate.net The coordination of this compound to Sn(II) would involve the formation of Sn-O and Sn-N bonds. The resulting geometry would be influenced by the steric bulk of the ligand and the stereochemically active lone pair on the tin(II) center.

Geometric Configurations of Metal Complexes

The geometric configuration of metal complexes with this compound is primarily dictated by the coordination number and the electronic configuration of the central metal ion. The most commonly observed geometries for these types of Schiff base complexes are square-planar and octahedral.

Square-Planar Geometries

Square-planar geometry is characteristic of d⁸ metal ions such as Ni(II), Pd(II), Pt(II), and Rh(I). In these complexes, the metal ion is at the center of a square, with the four coordinating atoms of the ligands at the corners.

For complexes of this compound, a square-planar geometry is achieved when two molecules of the bidentate ligand coordinate to the metal center. This results in a [M(L)₂] type complex, where the two nitrogen and two oxygen atoms from the two Schiff base ligands form the square plane around the metal ion. This has been observed for Ni(II) and Cu(II) complexes with a similar Schiff base derived from 2-hydroxy-1-naphthaldehyde. mdpi.com

The planarity of the complex can be influenced by steric hindrance from the bulky groups on the ligand. Distortions from a perfect square-planar geometry are therefore not uncommon.

Metal IonComplex TypeKey Features of Square-Planar GeometryReference
Ni(II)[Ni(L)₂]Coordination via two N and two O atoms in a plane. mdpi.com
Cu(II)[Cu(L)₂]Often distorted square-planar due to Jahn-Teller effect. mdpi.com
Rh(I)[Rh(L)(CO)₂] or [Rh(L)(PPh₃)₂]Common for d⁸ metal ions, stable 16-electron complexes. nih.gov
Sn(II)[Sn(L)₂]Proposed for some Sn(II) Schiff base complexes. researchgate.net

Octahedral Geometries

Octahedral geometry is one of the most common coordination geometries and is found in complexes where the central metal ion is coordinated to six ligands. For complexes with this compound, an octahedral geometry can be achieved in several ways.

One possibility is the coordination of three bidentate Schiff base ligands to the metal center, resulting in a [M(L)₃] type complex. However, due to steric constraints, this is less common. A more frequent scenario involves the coordination of two Schiff base ligands, with the remaining two coordination sites being occupied by solvent molecules (e.g., H₂O, EtOH) or counter-ions. This leads to complexes of the type [M(L)₂(Solvent)₂].

Octahedral geometries are common for metal ions such as Cr(III), Fe(III), and Co(II). nih.gov For instance, Fe(III) and Pt(IV) complexes with a Schiff base derived from 2-hydroxy-1-naphthaldehyde have been reported to possess octahedral geometries. nih.gov Similarly, some Mn(II) Schiff base complexes also adopt a distorted octahedral geometry. nih.gov The distortion in these octahedral complexes often arises from the constraints of the chelate rings and non-equivalent coordinating ligands.

Pseudotetrahedral Geometries

While various coordination geometries are possible for metal complexes of Schiff base ligands, pseudotetrahedral arrangements are of particular interest due to their potential for chirality and catalytic applications. In complexes of this compound, a pseudotetrahedral geometry can arise, particularly with metal ions that favor a four-coordinate environment, such as Co(II).

The deviation from a perfect tetrahedral geometry is a consequence of the constraints imposed by the chelating ligand. The bite angle of the ligand (O-M-N) and the steric interactions between the bulky naphthalene (B1677914) and m-tolyl groups can lead to a distorted or irregular tetrahedral coordination sphere around the metal center.

For instance, in a related complex involving a Schiff base derived from 2-hydroxy-1-naphthaldehyde and 2-aminobiphenyl, the cobalt(II) center adopts an irregular tetrahedral geometry. researchgate.net Similarly, a nickel(II) complex with a Schiff base from 1-hydroxy-2-naphthaldehyde (B49639) has been reported to exhibit a tetrahedral geometry. bohrium.com These examples suggest that the naphthaldehyde framework readily supports such distorted four-coordinate structures. The formation of C2-symmetrical pseudotetrahedral complexes is a known phenomenon for metal(II) ions coordinated to N,O-chelate Schiff base ligands. researchgate.net

Table 1: Selected Bond Parameters in a Representative Pseudotetrahedral Co(II) Complex

ParameterValue
Co-O Bond Length (Å)1.98 - 2.02
Co-N Bond Length (Å)2.05 - 2.09
O-Co-N Bite Angle (°)90 - 95
Dihedral Angle between Ligand Planes (°)70 - 85

Note: Data is representative and based on typical values for similar Co(II)-Schiff base complexes with pseudotetrahedral geometry.

Stereochemistry and Chirality Induction at the Metal Center

An intriguing aspect of pseudotetrahedral complexes with achiral ligands like this compound is the potential for the induction of chirality at the metal center. When two bidentate ligands coordinate to a metal ion in a non-planar arrangement, the resulting complex can be chiral, existing as a racemic mixture of two enantiomers, designated as Δ and Λ.

This phenomenon arises from the helical twist of the ligands around the metal ion. The C2-symmetrical arrangement of the achiral Schiff base ligands around the metal ion leads to this chirality. researchgate.net The non-planar nature of the complex, driven by steric hindrance between the ligand components, is crucial for this chirality induction.

In the case of this compound complexes, the steric bulk of the m-tolyl and naphthyl groups would favor a twisted, non-planar coordination, thus promoting the formation of a racemic mixture of Δ and Λ enantiomers. The helicity of such metal complexes can be identified as M (left-handed) or P (right-handed). cabidigitallibrary.org While the specific ligand in this study is achiral, the coordination process can generate a chiral center at the metal.

Influence of Substituents on Coordination Behavior and Complex Stability

The nature and position of substituents on the Schiff base ligand can significantly impact the coordination behavior and the thermodynamic stability of the resulting metal complexes. In this compound, the methyl group on the tolyl ring plays a key role.

The electronic effect of the methyl group, an electron-donating group, at the meta position of the aniline (B41778) ring influences the electron density on the imine nitrogen atom. An increase in electron density on the nitrogen atom generally leads to a stronger M-N bond and, consequently, greater complex stability. Studies on similar Schiff base complexes have shown that electron-donating substituents on the aniline ring enhance the stability of the complex. ijprems.com

The stability of these complexes can be compared by examining their formation constants. Generally, the stability of Schiff base complexes follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Table 2: Comparison of Stability Constants for Related Schiff Base Complexes

Metal IonLigand SubstituentLog K (Stability Constant)
Cu(II)H8.5
Cu(II)p-CH₃8.8
Ni(II)H7.2
Ni(II)p-CH₃7.5

Note: This table presents hypothetical data based on the general trend that electron-donating substituents increase complex stability. The values are for illustrative purposes.

Catalytic Applications of 1 M Tolylimino Methyl Naphthalen 2 Ol Metal Complexes

Homogeneous Catalysis

Metal complexes of 1-((m-Tolylimino)methyl)naphthalen-2-ol are well-suited for homogeneous catalysis, where the catalyst is in the same phase as the reactants. In this mode of catalysis, the molecular nature of the complex allows for high selectivity and activity under mild reaction conditions. The solubility of these complexes in common organic solvents facilitates their use in a variety of chemical reactions.

The catalytic activity in a homogeneous system is intrinsically linked to the structure of the metal complex, including the coordination geometry around the metal center and the electronic effects of the ligand. The tolyl group on the imine nitrogen and the naphthyl moiety of the aldehyde precursor in this compound can be systematically modified to fine-tune the catalytic performance of the corresponding metal complexes. These modifications can influence the steric hindrance around the active site and the electron density at the metal center, thereby affecting substrate binding and the subsequent catalytic steps.

Heterogeneous Catalysis

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging. To overcome this limitation, metal complexes of this compound can be immobilized on solid supports to create heterogeneous catalysts. This approach combines the advantages of homogeneous catalysis with the ease of separation and recyclability characteristic of heterogeneous systems.

Common solid supports for the immobilization of Schiff base complexes include polymers, silica, alumina, and more recently, carbon-based materials like graphene oxide. The functionalization of the support material allows for the covalent grafting of the metal complex, ensuring its stability and preventing leaching into the reaction medium. For instance, a copper Schiff base complex has been successfully grafted onto graphene oxide, creating a new heterogeneous catalyst for the reduction of 4-nitrophenol. ekb.eg This hybrid material demonstrated good catalytic activity and could be recycled multiple times without a significant loss of performance. ekb.eg

Specific Catalytic Transformations

Oxidation Reactions (e.g., Catecholase Activity)

A significant area of research for Schiff base metal complexes is their application in biomimetic oxidation reactions, particularly as mimics of copper-containing enzymes like catechol oxidase. This enzyme catalyzes the oxidation of catechols to their corresponding quinones. Metal complexes of this compound, especially those containing copper(II), are expected to exhibit catecholase activity.

The catalytic cycle of catecholase mimics typically involves the coordination of the catechol substrate to the metal center, followed by an intramolecular electron transfer to produce the quinone product and a reduced metal species. The active catalyst is then regenerated by oxidation with molecular oxygen. Studies on similar Schiff base-copper complexes have demonstrated this catalytic oxidation of substrates like 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC). mdpi.comcnr.it The reaction rates are influenced by several factors, including the specific structure of the Schiff base ligand, the nature of the metal ion, the solvent, and the presence of coordinating counter-ions. orientjchem.org For example, a study on various copper complexes showed that the catalytic activity in the oxidation of 3,5-DTBC is dependent on the coordination environment of the copper ion. researchgate.net

The table below presents data from a study on the catecholase activity of various in situ formed copper complexes with different Schiff base ligands, illustrating the influence of the ligand structure and the copper salt on the reaction rate.

LigandCopper SaltVmax (µmol.min⁻¹.L⁻¹)
L1Cu(CH₃COO)₂45.18
L2Cu(CH₃COO)₂62.25
L3Cu(CH₃COO)₂35.84
L4Cu(CH₃COO)₂21.66
L5Cu(CH₃COO)₂15.33
L6Cu(CH₃COO)₂10.50
L7Cu(CH₃COO)₂30.83
L2CuBr₂20.33
L2CuCl₂25.16
L2Cu(NO₃)₂40.50
L2CuSO₄18.33

Data adapted from a study on catecholase activity of Schiff base copper complexes. orientjchem.org The ligands L1-L7 represent different substitutions on the phenylimino ring.

Other Redox Processes

Beyond catecholase mimicry, metal complexes of this compound have the potential to catalyze other redox reactions. The versatile coordination environment provided by the Schiff base ligand can stabilize various oxidation states of the central metal ion, making these complexes suitable for electron transfer processes. For example, similar Schiff base complexes have been investigated for their ability to catalyze the oxidation of other organic substrates. The catalytic efficiency in these reactions is often dependent on the redox potential of the metal center, which can be tuned by the ligand's electronic properties.

Investigation of Catalytic Reaction Kinetics and Mechanisms

Understanding the kinetics and mechanisms of the catalytic reactions is crucial for optimizing the catalyst's performance. For the oxidation of catechols catalyzed by Schiff base metal complexes, kinetic studies often reveal a dependence of the reaction rate on the concentrations of both the catalyst and the substrate.

In many cases, the catalytic oxidation of catechols follows Michaelis-Menten kinetics, which is characteristic of enzyme-catalyzed reactions. researchgate.net This model involves the formation of a catalyst-substrate intermediate, followed by the product-forming step. The rate of reaction can be described by the Michaelis-Menten equation, allowing for the determination of key kinetic parameters such as the maximum reaction rate (Vmax) and the Michaelis constant (Km).

A study of the total oxidation of toluene over heterogeneous catalysts has shown that the Langmuir-Hinshelwood model can provide a good fit for the experimental data. ijcce.ac.ir This model is often applied to reactions where both reactants adsorb on the catalyst surface before reacting. For heterogeneous catalysts derived from this compound complexes, kinetic studies would be essential to elucidate the reaction mechanism at the solid-liquid or solid-gas interface.

The table below shows kinetic parameters for the oxidation of 3,5-DTBC catalyzed by different metal complexes of a Schiff base ligand bearing naphthalene (B1677914) and chromone moieties, highlighting how the metal ion influences the catalytic efficiency.

Complexkcat (h⁻¹)Km (M)kcat/Km (h⁻¹M⁻¹)
Co(II) complex750.30.0016468937.5
Ni(II) complex250.20.0024104250.0
Cu(II) complex510.60.0011464181.8
Fe(II) complex890.10.0013684692.3

Data adapted from a study on catecholase activity of Schiff base metal complexes. researchgate.net

Research Findings on this compound in Sensing Applications Currently Unavailable

Consequently, the development of an article based on the provided outline, which focuses on the development of chemosensors, their design for metal ion detection, selective and sensitive detection capabilities, sensing mechanisms, and analytical performance parameters, cannot be fulfilled at this time. The absence of published research on this specific compound prevents a scientifically accurate and detailed discussion as requested.

While the broader class of Schiff bases derived from naphthaldehyde has been investigated for similar purposes, the explicit instructions to focus solely on this compound preclude the inclusion of data from related but distinct chemical structures.

Further research would be required to be published on this specific compound before a detailed article on its sensing applications could be authored.

Pharmacological Potential and in Vitro Screening Studies of 1 M Tolylimino Methyl Naphthalen 2 Ol and Its Complexes

Antimicrobial Activity Screening

Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) and their metal complexes are a class of compounds recognized for their potential antimicrobial properties. The biological activity of these ligands is often enhanced upon chelation with metal ions, a phenomenon explained by Tweedy's chelation theory. This theory posits that chelation reduces the polarity of the central metal ion by sharing its positive charge with the donor groups of the ligand, which increases the lipophilicity of the entire complex. This enhanced lipophilicity facilitates the complex's penetration through the lipid layers of microbial cell membranes, thereby increasing its biological potency.

While the broader class of Schiff bases containing the naphthalen-2-ol moiety has been evaluated for antibacterial effects, specific screening data for 1-((m-Tolylimino)methyl)naphthalen-2-ol and its complexes against key pathogenic bacteria like the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli is not extensively detailed in the currently available literature. However, studies on analogous compounds, such as the para-tolyl isomer and its metal complexes, have demonstrated notable antibacterial activity against these strains. researchgate.net Typically, metal complexes show greater inhibition than the uncomplexed Schiff base ligand, highlighting the importance of the metal center in the bactericidal or bacteriostatic mechanism. researchgate.net

Similar to the antibacterial screenings, the antifungal potential of Schiff bases and their metal chelates is a significant area of research. These compounds are tested against various fungal pathogens, including the opportunistic yeast Candida albicans and the common mold Aspergillus niger. Research on related Schiff base complexes has shown that they can exhibit moderate to significant antifungal activity. researchgate.net The mechanism is often linked to the complex's ability to interfere with essential cellular processes of the fungi. Despite the recognized potential of this class of compounds, specific quantitative antifungal screening results for this compound against C. albicans and A. niger are not prominently reported in the reviewed scientific literature.

Antioxidant Activity Evaluation (e.g., DPPH Radical Scavenging Assay, IC50 Values)

The antioxidant potential of this compound has been quantitatively assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This common in vitro method measures the ability of a compound to act as a free radical scavenger or hydrogen donor. The efficacy is typically expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

In a study, the Schiff base (E)-1-((m-tolylimino)methyl)naphthalen-2-ol demonstrated good scavenging activity. researchgate.net The presence of the phenolic hydroxyl (-OH) group is a key structural feature contributing to this antioxidant capacity, as it can donate a hydrogen atom to stabilize free radicals. researchgate.net

Table 1: DPPH Radical Scavenging Activity of this compound

Compound NameAssay MethodIC50 Value (µg/mL)Finding SummarySource
(E)-1-((m-Tolylimino)methyl)naphthalen-2-olDPPH10.1The compound exhibited good scavenging activity. researchgate.net

General Structure-Activity Relationships in Biological Screening

The analysis of structure-activity relationships (SAR) provides insights into how the chemical structure of a compound influences its biological activity. For this compound and its derivatives, several key relationships have been observed.

Advanced Materials and Supramolecular Chemistry Involving 1 M Tolylimino Methyl Naphthalen 2 Ol

Applications in Liquid Crystal Technology

The development of liquid crystal (LC) materials is driven by the search for molecules with specific structural characteristics that favor the formation of mesophases—states of matter intermediate between crystalline solids and isotropic liquids. For a compound to exhibit liquid crystalline properties, it typically requires a rigid, elongated (calamitic or rod-like) molecular shape and the presence of polar groups that promote anisotropic intermolecular interactions. environmentaljournals.orgnih.gov

While 1-((m-Tolylimino)methyl)naphthalen-2-ol may not form a liquid crystal phase on its own, its molecular architecture makes it a potential candidate for use as a dopant. Functional dopants are often added to host liquid crystal mixtures to modify their physical properties or introduce new functionalities. For instance, chiral Schiff base derivatives have been successfully used to induce thermochromic and photochromic responses in chiral nematic liquid crystals. rsc.org The incorporation of this compound into an LC host could influence properties such as dielectric anisotropy, refractive index, and phase transition temperatures, warranting further investigation into its mesomorphic behavior.

Table 1: Structural Features of this compound Relevant to Liquid Crystal Properties
Structural FeatureRole in Promoting MesomorphismReference
Rigid Naphthalene (B1677914) CoreProvides the molecular rigidity necessary for anisotropic ordering. environmentaljournals.org
Azomethine (Schiff Base) LinkageMaintains molecular linearity and conjugation, contributing to structural stability. nih.gov
Terminal Tolyl GroupIncreases the molecular length-to-breadth ratio, favoring a rod-like shape. environmentaljournals.org
Polar Hydroxyl and Imine GroupsIntroduce dipole moments that can lead to stronger intermolecular interactions and stabilize ordered phases. environmentaljournals.org

Supramolecular Architectures through Intermolecular Interactions

Supramolecular chemistry involves the assembly of molecules into well-defined, functional structures held together by non-covalent forces. The structure of this compound is predisposed to forming such architectures due to a combination of strong intramolecular forces that dictate its conformation and weaker intermolecular forces that govern its crystal packing.

The most dominant structural feature of this compound is a strong intramolecular hydrogen bond between the phenolic hydrogen of the hydroxyl group and the nitrogen atom of the imine group (O–H···N). This interaction creates a stable, planar, six-membered pseudo-ring. This hydrogen bond is a hallmark of Schiff bases derived from o-hydroxy aromatic aldehydes and is crucial in stabilizing the molecule in a phenol-imine tautomeric form, although equilibrium with the keto-amine form (O···H–N) can also exist, particularly in the solid state. asianpubs.orgresearchgate.net

This rigid and largely planar molecular conformation is ideal for facilitating a range of intermolecular interactions that build up larger supramolecular assemblies. The extensive surface area of the aromatic naphthalene and tolyl rings promotes π-π stacking interactions, where parallel aromatic rings align to minimize the system's energy. Additionally, weaker C–H⋯π interactions, where a hydrogen atom from one molecule interacts with the electron cloud of an aromatic ring on a neighboring molecule, play a significant role in the crystal engineering of these systems. rsc.orgrsc.org These directional, non-covalent bonds guide the molecules to self-assemble into ordered patterns, such as one-dimensional chains or two-dimensional sheets, within the crystal lattice. rsc.orgrsc.org

Table 2: Key Molecular Interactions in this compound for Supramolecular Assembly
Type of InteractionDescriptionRole in Supramolecular StructureReference
Intramolecular O–H···N Hydrogen BondA strong bond between the hydroxyl proton and the imine nitrogen.Creates a stable six-membered pseudo-ring, enforcing planarity and influencing tautomerism. asianpubs.orgresearchgate.net
Intermolecular π–π StackingAttractive, non-covalent interactions between the aromatic naphthalene and tolyl rings of adjacent molecules.A primary driving force for packing molecules into columns or layers. rsc.orgrsc.org
Intermolecular C–H⋯π InteractionsWeak hydrogen bonds between C-H groups and the π-electron clouds of the aromatic rings.Provide directional control, linking molecules into extended networks and stabilizing the crystal structure. rsc.org

Potential in Other Material Science Applications

The distinct electronic properties of this compound, arising from its extended π-conjugated system and inherent donor-acceptor character, make it a promising candidate for other advanced material applications, particularly in nonlinear optics and chemical sensing.

Nonlinear Optical (NLO) Materials Materials with NLO properties are crucial for applications in photonics and optoelectronics, including optical switching and frequency conversion. The NLO response of a molecule is governed by its hyperpolarizability, which is enhanced in systems with extensive π-electron delocalization and charge asymmetry. The structure of this compound features a conjugated bridge connecting the electron-rich hydroxynaphthyl moiety (donor) and the tolyl group, creating an intramolecular charge-transfer pathway. Studies on structurally similar Schiff bases have demonstrated significant NLO responses, with second-order hyperpolarizability (γ) values exceeding that of the standard NLO material urea (B33335) by over thirty times. researchgate.net The solvent environment can also tune these properties, suggesting that the NLO response of this compound could be optimized for specific device applications. researchgate.net

Fluorescent Chemosensors Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) are well-known for their application as fluorescent chemosensors for detecting environmentally and biologically important ions. asianpubs.org The N,O-chelating site formed by the imine nitrogen and the hydroxyl oxygen can selectively bind to specific metal ions. This binding event often leads to a significant change in the compound's fluorescence properties through a mechanism known as chelation-enhanced fluorescence (CHEF). Upon coordination with a metal ion, the molecule becomes more rigid, which restricts intramolecular rotation and blocks non-radiative decay pathways, resulting in a "turn-on" fluorescence signal. Analogous Schiff bases have been successfully employed as highly selective and sensitive sensors for various metal ions, including Al³⁺ and Zn²⁺. researchgate.netresearchgate.net Given this precedent, this compound is a strong candidate for development into a novel fluorescent sensor.

Table 3: Potential Material Science Applications of this compound
Application AreaUnderlying PrincipleKey Structural FeaturesReference
Nonlinear Optics (NLO)Large molecular hyperpolarizability arising from an extended π-conjugated system and intramolecular charge transfer.Conjugated naphthalene, imine, and tolyl groups. researchgate.net
Fluorescent ChemosensorsSelective metal ion binding at the N,O-chelating site leads to chelation-enhanced fluorescence (CHEF).The bidentate binding site formed by the imine nitrogen and hydroxyl oxygen. researchgate.netresearchgate.net

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Functionalization Strategies

Future research will likely focus on developing more efficient, sustainable, and versatile synthetic methodologies for 1-((m-tolylimino)methyl)naphthalen-2-ol and its derivatives. While the traditional condensation reaction is straightforward, exploring alternative synthetic pathways could offer significant advantages.

Novel Synthetic Routes:

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool in organic synthesis, often leading to remarkably shorter reaction times, higher yields, and easier work-up procedures, aligning with the principles of green chemistry. nih.govderpharmachemica.comresearchgate.net Applying microwave irradiation to the synthesis of this compound could significantly enhance the efficiency of its production. nih.govmdpi.com

Multicomponent Reactions (MCRs): Designing one-pot MCRs that combine 2-naphthol (B1666908), an aldehyde, and an amine in the presence of a suitable catalyst could provide a direct and atom-economical route to 1-substituted-2-naphthol derivatives. scirp.org This approach allows for the rapid generation of a library of analogues with diverse functionalities.

Solvent-Free and Catalyst-Free Conditions: Developing synthetic protocols that eliminate the need for organic solvents and catalysts is a key goal of sustainable chemistry. Research into solid-state reactions or reactions under solvent-free microwave conditions could provide environmentally benign alternatives to conventional methods. derpharmachemica.com

Electrophilic Cyclization: Methodologies involving the electrophilic cyclization of specifically designed arene-containing propargylic alcohols offer a regioselective pathway to polysubstituted naphthalenes and 2-naphthols, providing an alternative route to the core structure. nih.gov

Functionalization Strategies: Systematic functionalization of both the naphthalene (B1677914) and the m-tolyl rings is crucial for fine-tuning the electronic and steric properties of the ligand. Introducing various electron-donating or electron-withdrawing groups can modulate the ligand's coordination behavior, photophysical properties, and the reactivity of its metal complexes. mdpi.com Strategies could include electrophilic aromatic substitution on the naphthalene core or utilizing substituted m-toluidine (B57737) derivatives in the initial synthesis. rmit.edu.vn This allows for the creation of a family of ligands with tailored characteristics for specific applications.

Design of Advanced Metal Complexes with Tailored Properties

The ability of this compound to form stable complexes with a wide range of transition metals is a cornerstone of its utility. nih.govmdpi.com Future work will concentrate on the rational design of metal complexes with precisely controlled properties for targeted applications, particularly in catalysis.

The versatility of Schiff base ligands allows them to stabilize various metals in different oxidation states, making their complexes suitable for a wide array of catalytic transformations. researchgate.net Research efforts will be directed towards:

Catalysis: Developing novel catalysts for organic transformations such as oxidation, reduction, epoxidation, and carbon-carbon coupling reactions. nih.govdntb.gov.ua By systematically varying the metal center (e.g., Cu, Ni, Co, Mn, Pd) and modifying the ligand structure, the catalytic activity and selectivity can be fine-tuned. mdpi.commdpi.com

Asymmetric Catalysis: Introducing chiral centers into the Schiff base ligand can lead to the formation of chiral metal complexes capable of catalyzing enantioselective reactions, a critical area in pharmaceutical synthesis.

Biomimetic Catalysis: Designing complexes that mimic the active sites of metalloenzymes can provide insights into biological processes and lead to highly efficient and selective catalysts for challenging reactions.

Integration into Hybrid Materials and Nanostructures

A significant and exciting future direction is the incorporation of this compound and its metal complexes into larger material architectures to create advanced hybrid materials and nanostructures. mdpi.combohrium.com This integration can synergistically combine the properties of the Schiff base complex with the unique characteristics of the support material.

Key research areas include:

Immobilization on Solid Supports: Covalently grafting or physically adsorbing the Schiff base or its metal complexes onto solid supports like silica, polymers, or mesoporous materials. bohrium.com This approach leads to heterogeneous catalysts that are easily separable and recyclable, enhancing their industrial applicability. nih.gov

Functionalization of Nanoparticles: Anchoring the Schiff base onto the surface of nanoparticles (e.g., magnetic Fe₃O₄, silica, gold, or quantum dots) creates novel nanomaterials. researchgate.netresearchgate.net These functionalized nanoparticles can be used as recyclable nanocatalysts, sensors, or for biomedical applications like drug delivery. rsc.orgnih.govnih.gov For instance, immobilizing a manganese-Schiff base complex on magnetic nanoparticles has been shown to create an efficient and reusable catalyst for green synthesis. rsc.org

Development of Composite Materials: Creating composite materials where the Schiff base complex is embedded within a polymer matrix. These materials can exhibit novel optical, electronic, or catalytic properties not seen in the individual components. mdpi.com

Elucidation of Detailed Reaction Mechanisms in Catalysis and Sensing

A deeper, fundamental understanding of the reaction mechanisms is essential for the rational design of more efficient catalysts and sensors. Future research will heavily rely on a combination of advanced spectroscopic techniques and computational modeling to unravel the intricate details of how these molecules function.

Mechanistic Insights for Sensing: Schiff base sensors operate through various mechanisms, and identifying the dominant pathway is crucial for optimizing performance. researchgate.net Key mechanisms to investigate for this compound based sensors include:

Photoinduced Electron Transfer (PET): Where the analyte modulates electron transfer between a fluorophore and a receptor. researchgate.net

Chelation-Enhanced Fluorescence (CHEF): Where metal ion binding restricts intramolecular rotation and enhances fluorescence intensity. researchgate.net

Intramolecular Charge Transfer (ICT): Where analyte binding alters the electronic distribution within the molecule, leading to a change in optical properties. rsc.org

Metal-to-Ligand Charge Transfer (MLCT): Often observed upon complexation, this can be confirmed through a combination of electrochemical and computational studies. rsc.org

Computational and Spectroscopic Studies: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations will be indispensable for modeling the structures of complexes, predicting their spectroscopic properties, and understanding the electronic transitions involved in sensing and catalysis. researchgate.netrsc.orgresearch-nexus.net These theoretical studies, when combined with experimental data from techniques like NMR titration, mass spectrometry, and transient absorption spectroscopy, will provide a comprehensive picture of the binding modes and reaction pathways. shodhsagar.comacs.orgresearchgate.net

Expansion of Sensing Capabilities for Diverse Analytes

Building on the known chemosensory abilities of related Schiff bases, a major avenue for future research is the expansion of the range of analytes that can be detected by this compound and its derivatives. rsc.orgrsc.org By modifying the molecular structure, it is possible to create highly selective and sensitive sensors for various targets of environmental and biological importance. mdpi.comscispace.com

Future targets for sensing applications include:

Biologically Important Ions: While detection of ions like Cu²⁺, Zn²⁺, and Ni²⁺ is common, research can be expanded to other crucial biological cations (e.g., Fe³⁺, Al³⁺) and anions. acs.orgrsc.orgbohrium.com Water-soluble derivatives could be developed for applications in biological imaging. acs.org

Environmental Pollutants: Designing sensors for toxic heavy metal ions such as Hg²⁺, Pb²⁺, and Cd²⁺ is a critical area of environmental monitoring. researchgate.netresearchgate.net Additionally, sensors for organic pollutants, such as nitroaromatic explosives, could be developed. nih.gov

Multi-Analyte Detection: Creating sensor arrays or single sensors capable of detecting multiple analytes either simultaneously or sequentially through different signal outputs (e.g., colorimetric and fluorescent) would be a significant advancement. mdpi.com

The table below summarizes the sensing applications of structurally similar Schiff base chemosensors, highlighting potential targets for future research using this compound.

Sensor TypeTarget Analyte(s)Sensing MechanismSignal OutputReference(s)
FluorescentCu²⁺ICTTurn-Off nih.gov
Fluorescent/ColorimetricAl³⁺, Zn²⁺ESIPT/Isomerization InhibitionTurn-On bohrium.com
Colorimetric/FluorescentCo²⁺, Ni²⁺, Cu²⁺, Zn²⁺ICT/CHEFColor Change/Turn-On acs.org
FluorescentToxic/Heavy MetalsCHEF, PET, ICTTurn-On/Turn-Off mdpi.com
ElectrochemicalEnvironmental PollutantsRedox ActivityCurrent Change ekb.eg

By pursuing these research directions, the scientific community can unlock the full potential of this compound, leading to innovations in sustainable synthesis, advanced materials, catalysis, and analytical chemistry.

Q & A

Q. What are the recommended synthetic pathways for preparing 1-((m-Tolylimino)methyl)naphthalen-2-ol, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via Schiff base formation between 2-hydroxy-1-naphthaldehyde and m-toluidine. Key steps include:

  • Solvent Selection: Use ethanol or methanol to facilitate imine bond formation under reflux conditions .
  • Catalysis: Acidic (e.g., acetic acid) or Lewis acid catalysts (e.g., ZnCl₂) improve reaction rates and yields .
  • Purification: Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) ensures purity. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc).

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopy:
    • UV-Vis: Detect π→π* transitions of the naphthalene and imine groups (λmax ~270–320 nm) .
    • FT-IR: Confirm imine (C=N stretch ~1600–1650 cm⁻¹) and phenolic O-H (broad peak ~3200–3500 cm⁻¹) .
    • NMR: ¹H NMR (CDCl₃) should show aromatic protons (δ 6.8–8.5 ppm), methyl protons from m-tolyl (δ ~2.3 ppm), and phenolic OH (δ ~12–14 ppm) .
  • X-ray Crystallography: Resolve tautomerism (enol-imine vs. keto-amine forms) and confirm molecular geometry .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation:
    • Wear nitrile gloves and safety goggles due to skin/eye irritation risks (H315, H319) .
    • Use fume hoods to avoid inhalation (H332) .
  • Storage: Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How do solvent polarity and pH influence the tautomeric equilibrium of this compound?

Methodological Answer:

  • Solvent Effects:
    • Polar Protic Solvents (e.g., H₂O, MeOH): Stabilize the keto-amine form via H-bonding.
    • Nonpolar Solvents (e.g., toluene): Favor the enol-imine tautomer .
  • pH-Dependent Studies:
    • Acidic Conditions (pH < 4): Protonation of the imine group stabilizes the keto-amine form.
    • Basic Conditions (pH > 9): Deprotonation of the phenolic -OH shifts equilibrium to the enol-imine form.
    • Experimental Tools: Use UV-Vis titrations and NMR spectroscopy to monitor tautomeric shifts .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Data Reconciliation Framework:
    • Assay Variability Control: Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
    • Structural Validation: Confirm batch purity via HPLC (>98%) and LC-MS to rule out degradation products .
    • Meta-Analysis: Cross-reference toxicity data with analogous naphthalene derivatives (e.g., 1-methylnaphthalene’s hepatic effects) .
  • Statistical Tools: Apply Bland-Altman plots to assess inter-study reproducibility .

Q. How can computational models predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking:
    • Software: AutoDock Vina or Schrödinger Suite.
    • Targets: Prioritize receptors with aromatic binding pockets (e.g., cytochrome P450 1A1) due to the compound’s planar structure .
  • MD Simulations:
    • Parameters: Run 100-ns simulations in GROMACS with CHARMM36 forcefield to assess stability of ligand-receptor complexes .
  • QSAR Models: Use MOE or RDKit to correlate substituent effects (e.g., methyl vs. methoxy groups) with inhibitory activity .

Q. What advanced analytical methods are required to study its photodegradation pathways?

Methodological Answer:

  • Experimental Design:
    • Light Sources: Expose to UV-A (365 nm) or simulated sunlight (AM1.5G spectrum).
    • Degradation Monitoring:
  • HPLC-MS/MS: Identify transient intermediates (e.g., naphthoquinone derivatives).
  • EPR Spectroscopy: Detect free radicals (e.g., hydroxyl radicals) using spin traps like DMPO .
  • Quantum Yield Calculation: Measure using ferrioxalate actinometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.